molecular formula C6H14O3S B1654757 3-Methylbutan-2-yl methanesulfonate CAS No. 26943-74-8

3-Methylbutan-2-yl methanesulfonate

Cat. No.: B1654757
CAS No.: 26943-74-8
M. Wt: 166.24 g/mol
InChI Key: HREPGPGLHZOQGE-UHFFFAOYSA-N
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Description

3-Methylbutan-2-yl methanesulfonate is an organic compound with the molecular formula C6H14O3S. It is a sulfonate ester derived from methanesulfonic acid and 3-methylbutan-2-ol. This compound is often used in organic synthesis due to its reactivity and ability to act as an alkylating agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methylbutan-2-yl methanesulfonate can be synthesized through the reaction of methanesulfonyl chloride with 3-methylbutan-2-ol in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds at room temperature and yields the desired sulfonate ester after purification .

Industrial Production Methods

In an industrial setting, the production of this compound involves similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Methylbutan-2-yl methanesulfonate undergoes various chemical reactions, including:

    Nucleophilic substitution: It reacts with nucleophiles such as amines, thiols, and alkoxides to form corresponding substituted products.

    Elimination reactions: Under basic conditions, it can undergo elimination to form alkenes.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methylbutan-2-yl methanesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methylbutan-2-yl methanesulfonate involves its ability to act as an alkylating agent. It reacts with nucleophilic sites in molecules, leading to the formation of covalent bonds. This reactivity is utilized in organic synthesis and modification of biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methylbutan-2-yl methanesulfonate is unique due to its branched structure, which can influence its reactivity and the steric effects in chemical reactions. This makes it a valuable compound in specific synthetic applications where such properties are desired .

Properties

IUPAC Name

3-methylbutan-2-yl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O3S/c1-5(2)6(3)9-10(4,7)8/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HREPGPGLHZOQGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)OS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20949725
Record name 3-Methylbutan-2-yl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20949725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26943-74-8
Record name 2-Butanol, 3-methyl-, methanesulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026943748
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methylbutan-2-yl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20949725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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